Cesium perchlorate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

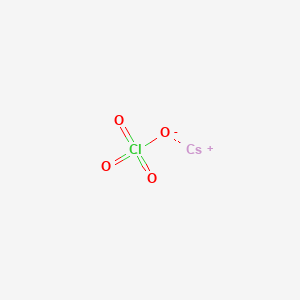

Cesium perchlorate is a chemical compound with the formula CsClO₄ . It forms white crystals that are sparingly soluble in cold water and ethanol but dissolve more easily in hot water . This compound is known for its strong oxidizing properties and is used in various applications, including pyrotechnics and analytical chemistry .

作用机制

Target of Action

Cesium perchlorate (CsClO4) is a perchlorate of cesium . The primary target of perchlorate compounds, including this compound, is the thyroid gland . Perchlorate inhibits iodine uptake by the thyroid cells, which is crucial for the synthesis of thyroid hormones .

Mode of Action

Perchlorate acts as a competitive inhibitor of the sodium-iodide symporter (NIS) in the thyroid gland . NIS is responsible for transporting iodide ions across the cell membrane into the thyroid follicular cells. By inhibiting NIS, perchlorate prevents the accumulation of iodide in the thyroid, thereby inhibiting the synthesis of thyroid hormones .

Biochemical Pathways

The inhibition of iodide uptake disrupts the synthesis of the thyroid hormones thyroxine (T4) and triiodothyronine (T3), which are critical for metabolic and developmental processes . This disruption can lead to a decrease in the production and release of these hormones, potentially leading to hypothyroidism .

Pharmacokinetics

The metabolic and pharmacokinetic characteristics of perchlorate are dependent on the characteristics of the perchlorate ion (ClO4-) and are assumed to be independent of the source compound . As such, the ADME properties of this compound would be similar to those of other perchlorate compounds.

Result of Action

The primary result of this compound action is the potential development of hypothyroidism due to the inhibition of thyroid hormone synthesis . Symptoms of hypothyroidism can include fatigue, weight gain, cold intolerance, and depression, among others .

Action Environment

Perchlorate is a persistent environmental pollutant, generated via natural and anthropogenic processes . It is very persistent in nature and is slowly degraded . Environmental perchlorate concentrations can disrupt biological processes in various organisms . The action, efficacy, and stability of this compound can be influenced by various environmental factors, including temperature, pH, and the presence of other ions .

生化分析

Biochemical Properties

Cesium perchlorate is known to interact with various biomolecules. It is a strong oxidant and has been found to inhibit iodine fixation, a major reason for eliminating this pollutant from ecosystems . This inhibition can disturb the metabolism of thyroid hormones, leading to serious health issues .

Cellular Effects

This compound can have significant effects on various types of cells and cellular processes. It is known to inhibit iodine uptake by thyroid cells, which can disrupt the synthesis of thyroid hormones and consequently lead to serious health issues . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is primarily through its role as a strong oxidant. It inhibits iodine fixation, which can disrupt the metabolism of thyroid hormones . This can lead to changes in gene expression and potentially affect the function of various enzymes and proteins .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. While it is a stable compound under normal conditions, it may decompose at high temperatures or in the presence of reducing agents

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. High concentrations of perchlorate can affect the thyroid gland by inhibiting the uptake of iodine

Metabolic Pathways

This compound is involved in the metabolic pathway related to iodine fixation. It inhibits iodine uptake by thyroid cells, which can disrupt the metabolism of thyroid hormones

Transport and Distribution

This compound is highly soluble in water and polar solvents, which suggests it can be easily transported and distributed within cells and tissues

Subcellular Localization

Given its solubility and strong oxidizing properties, it is plausible that this compound could be found in various compartments or organelles within the cell .

准备方法

Cesium perchlorate can be synthesized through the reaction of cesium chloride with perchloric acid. The process involves slowly adding 30% perchloric acid to a solution of cesium chloride, resulting in the precipitation of this compound. The precipitate is then filtered, washed to remove any chloride ions, and dried . Industrial production methods typically involve similar processes but on a larger scale, ensuring high purity and yield.

化学反应分析

Cesium perchlorate undergoes various chemical reactions, primarily due to its strong oxidizing nature. Some of the key reactions include:

Oxidation: this compound can act as an oxidizing agent in various chemical reactions. For example, it can oxidize organic compounds, leading to the formation of carbon dioxide and water.

Decomposition: When heated above 250°C, this compound decomposes to form cesium chloride and oxygen gas.

Reaction with Reducing Agents: This compound reacts violently with reducing agents, releasing a significant amount of energy.

Common reagents used in these reactions include organic compounds, metals, and other reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Cesium perchlorate has several scientific research applications, including:

Pyrotechnics: It is used as an oxidizing agent in pyrotechnic formulations to produce colored flames in fireworks.

Analytical Chemistry: It is used in spectrophotometry to measure the concentration of certain substances in solution.

Electrochemistry: This compound is used in electrochemical cells and batteries as an electrolyte.

相似化合物的比较

Cesium perchlorate is similar to other alkali metal perchlorates, such as lithium perchlorate, sodium perchlorate, potassium perchlorate, and rubidium perchlorate . it is unique in several ways:

Solubility: This compound is the second least soluble of the alkali metal perchlorates, after francium perchlorate.

Oxidizing Strength: It is a strong oxidizing agent, similar to other perchlorates, but its specific reactivity can vary based on the cation present.

Similar compounds include:

- Lithium perchlorate

- Sodium perchlorate

- Potassium perchlorate

- Rubidium perchlorate

- Francium perchlorate

属性

CAS 编号 |

13454-84-7 |

|---|---|

分子式 |

ClCsHO4 |

分子量 |

233.36 g/mol |

IUPAC 名称 |

cesium;perchlorate |

InChI |

InChI=1S/ClHO4.Cs/c2-1(3,4)5;/h(H,2,3,4,5); |

InChI 键 |

TXXCTFCOURDRAS-UHFFFAOYSA-N |

SMILES |

[O-]Cl(=O)(=O)=O.[Cs+] |

规范 SMILES |

OCl(=O)(=O)=O.[Cs] |

Key on ui other cas no. |

13454-84-7 |

Pictograms |

Oxidizer; Irritant |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Naphthalenecarboxamide, 4,4'-[1,2-ethanediylbis[iminosulfonyl(6-methoxy-3,1-phenylene)azo]]bis[N-(4-ethoxyphenyl)-3-hydroxy-](/img/structure/B76032.png)